N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates through a thioether linkage, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide stands out due to its unique combination of benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various advanced applications in science and industry.
Properties
Molecular Formula |
C13H13N3O4S |
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Molecular Weight |
307.33 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N3O4S/c1-8-15-16-13(20-8)21-6-12(17)14-5-9-2-3-10-11(4-9)19-7-18-10/h2-4H,5-7H2,1H3,(H,14,17) |
InChI Key |
YHUWMOCQZVYGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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